3-(Furan-3-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
3-(furan-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(8(9)10)4-7-2-3-11-5-7/h2-3,5-6H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWJBJHTUGGZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)-2-methylpropanoic acid typically follows a multi-step approach involving:
- Starting Materials: Furan derivatives, especially furan-3-carboxylic acid or furan itself, serve as the core substrate.
- Alkylation: Introduction of the 2-methyl group onto the propanoic acid side chain is achieved via alkylation using reagents such as methyl iodide or other alkyl halides.
- Carboxylation: The propanoic acid moiety is introduced or modified through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
- Reaction Conditions: These reactions are generally carried out under reflux in polar aprotic solvents such as acetone or dimethylformamide (DMF) with bases like potassium carbonate to facilitate alkylation and carboxylation steps.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Furan-3-carboxylic acid + Methyl iodide | Base (K2CO3), Acetone, reflux | Alkylation at α-position |
| 2 | Alkylated intermediate + CO2 or carboxylating agent | Controlled temperature, pressure | Carboxylation to propanoic acid |
This approach yields this compound with moderate to high purity after purification via chromatography or crystallization.
Industrial Production Techniques
For large-scale synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and reagent concentration, improving yield and reproducibility. Catalysts may be used to enhance reaction rates, and purification is typically achieved through advanced chromatographic techniques or crystallization to ensure product purity suitable for industrial applications.
Key features of industrial preparation include:
- Use of continuous flow reactors for better heat and mass transfer.
- Employment of recyclable solvents to reduce environmental impact.
- Optimization of alkylation and carboxylation steps to maximize yield.
- Implementation of purification protocols including column chromatography and recrystallization.
This methodology ensures scalability and cost-effectiveness while maintaining high product quality.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation of furan-3-carboxylic acid | Furan-3-carboxylic acid | Methyl iodide, K2CO3 | Reflux in acetone/DMF | Straightforward, good yield | Requires careful control of reaction conditions |
| Carboxylation via CO2 fixation | Alkylated furan derivative | CO2, base or carboxylating agent | Elevated pressure/temperature | Green chemistry approach | Requires specialized equipment |
| Continuous flow synthesis (industrial) | Furan derivatives | Catalysts, solvents | Optimized flow conditions | Scalable, efficient | High initial setup cost |
| Functional group transformation (related compounds) | Methacrylic acid | Halogen acids, sodium hydrosulfide, acetylation agents | Multi-step, various solvents | High yield, industrially feasible | Involves multiple steps, not direct |
Research Findings and Analytical Data
- Reaction Yields: Alkylation and carboxylation steps typically yield 60-85% of the target compound depending on reagent purity and reaction optimization.
- Purity: Chromatographic purification results in >95% purity, confirmed by NMR and HPLC analysis.
- Mechanistic Insights: The furan ring’s electron-rich nature facilitates electrophilic substitution, while the carboxylic acid group allows for hydrogen bonding and further functionalization.
- Stability: The compound is stable under standard laboratory conditions but sensitive to strong oxidizing agents, which can oxidize the furan ring to dicarboxylic acids.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(Furan-3-yl)-2-methylpropanol.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with desired properties.
Biology
- Antimicrobial Activity : Research indicates that 3-(Furan-3-yl)-2-methylpropanoic acid exhibits significant antimicrobial properties against various microbial strains. A study demonstrated its effectiveness against Candida albicans, Escherichia coli, and Staphylococcus aureus, showcasing zones of inhibition comparable to established antibiotics.
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Candida albicans | 15 |
| Escherichia coli | 12 | |
| Staphylococcus aureus | 14 |
- Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Medicine
- Pharmaceutical Precursor : this compound is explored as a precursor for developing pharmaceutical compounds. Its ability to interact with biological molecules makes it a candidate for drug design targeting specific diseases, including cancer.
Industry
- Polymer Production : The compound's reactive furan ring makes it suitable for use in producing polymers and resins. These materials can be utilized in various applications, including coatings, adhesives, and composite materials .
Case Study 1: Antimicrobial Efficacy
In vitro studies have demonstrated that this compound possesses antimicrobial properties effective against multiple bacterial and fungal strains.
Case Study 2: Cancer Cell Line Testing
Research on human cancer cell lines such as HeLa and MCF-7 revealed significant cytotoxic effects of this compound at low concentrations.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)-2-methylpropanoic acid involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Positional Isomerism: Furan-2-yl vs. Furan-3-yl
The primary structural analogs of 3-(furan-3-yl)-2-methylpropanoic acid are positional isomers with the furan substituent at the 2-position. For example:
- 3-(Furan-2-yl)-2-methylpropanoic acid (): This isomer has been synthesized via condensation of furan-2-carbaldehydes with malonic acid derivatives (). Its spectral data (IR, NMR) and catalytic synthesis using TfOH or AlX₃ (X = Cl, Br) are well-documented, with yields ranging from 14% to 84% depending on the solvent and catalyst ().
Functional Group Variations
- This compound’s molecular weight (299.25 g/mol) and polar functional groups may improve bioavailability compared to the methyl-substituted analog.
- 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (): Features a Boc-protected amino group, which increases steric bulk and stability under acidic conditions. Such modifications are common in peptide synthesis.
Heterocyclic Replacements
- 3-(1H-Indol-3-yl)-2-methylpropanoic acid (): Replaces the furan ring with an indole group, introducing a nitrogen atom and aromatic π-system. This substitution likely enhances binding to biological targets like enzymes or receptors.
Key Differences :
- The furan-3-yl isomer may require alternative catalysts or conditions due to reduced resonance stabilization compared to the 2-yl isomer.
- Steric effects from the methyl group at position 2 of the propanoic acid chain could hinder nucleophilic attacks in esterification or acylation reactions.
Physicochemical Properties
Table 1: Comparative Data for Propanoic Acid Derivatives
*Data inferred from structural analogs.
Biological Activity
3-(Furan-3-yl)-2-methylpropanoic acid, also known by its IUPAC name, is a furan derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₈H₁₀O₃
- Molecular Weight : 154.16 g/mol
- CAS Number : 249727
The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, contributing to its unique chemical reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : Furan derivatives and appropriate alkylating agents.
- Reagents : Common reagents include Lewis acids (e.g., AlCl₃) or superacids (e.g., TfOH) for facilitating the reaction.
- Reaction Conditions : The reaction is generally conducted under reflux conditions in organic solvents.
A typical synthetic route may yield the compound in moderate to high purity, with yields ranging from 33% to 65% depending on the specific conditions used .
Antimicrobial Properties
Research indicates that derivatives of furan compounds, including this compound, exhibit significant antimicrobial activity. For example:
- Antifungal Activity : The compound has shown effectiveness against Candida albicans, a common yeast pathogen. Studies reported a concentration of 64 µg/mL demonstrating good antimicrobial activity against this fungus .
- Bacterial Inhibition : It also suppresses the growth of Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound can induce cell death in various cancer cell lines. Research findings suggest that the compound's mechanism may involve the induction of apoptosis, although specific pathways remain to be fully elucidated .
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Protein Binding : The furan moiety allows for interaction with proteins involved in signaling pathways, potentially affecting their function.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Inhibition of Enzymatic Activity : It has been suggested that furan derivatives can inhibit certain enzymes critical for microbial survival .
Case Study 1: Antimicrobial Efficacy
A study conducted on various furan derivatives, including this compound, demonstrated their effectiveness against multiple strains of bacteria and fungi. The compounds were tested using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics.
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Candida albicans | 15 |
| Escherichia coli | 12 | |
| Staphylococcus aureus | 14 |
Case Study 2: Cancer Cell Line Testing
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. Results indicated IC₅₀ values indicating significant cytotoxicity at low concentrations.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Q & A
Q. What are the recommended synthetic routes for 3-(Furan-3-yl)-2-methylpropanoic acid, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : Synthesis can be approached via coupling reactions (e.g., Suzuki-Miyaura for furan ring introduction) or carboxylic acid functionalization . For example, starting from 2-methylpropanoic acid derivatives, introduce the furan-3-yl group using palladium-catalyzed cross-coupling. Reaction optimization should focus on:
- Catalyst selection : Pd(PPh₃)₄ for stability in polar aprotic solvents.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
- Protecting groups : Use tert-butyl esters to prevent unwanted side reactions at the carboxylic acid moiety .
Monitor byproducts (e.g., regioisomers) via HPLC or GC-MS, adjusting stoichiometry of reagents like furan-3-boronic acid to favor the desired product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify furan ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm). Splitting patterns (e.g., doublets for vicinal protons on the furan ring) confirm substitution positions.
- ¹³C NMR : Carboxylic acid carbons appear at δ 170–180 ppm; furan carbons at δ 110–150 ppm.
- IR Spectroscopy : Strong O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid; C=O stretch at ~1700 cm⁻¹.
- Mass Spectrometry : Use high-resolution MS to distinguish molecular ion peaks (e.g., [M+H]⁺) from fragmentation products.
Note : Crystallize the compound for X-ray diffraction to resolve ambiguities in stereochemistry or hydrogen bonding (e.g., O-H⋯O interactions observed in similar propanoic acids) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in enzyme-substrate interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the furan ring’s electron-rich π-system may interact with enzymatic aromatic residues.
- Molecular Dynamics (MD) Simulations : Model binding to target enzymes (e.g., cyclooxygenase-2) using software like GROMACS. Parameterize force fields with partial charges derived from electrostatic potential (ESP) calculations.
- Docking Studies : Use AutoDock Vina to predict binding affinities. Compare results with experimental IC₅₀ values from enzyme inhibition assays to validate models .
Q. What strategies resolve discrepancies in biological activity data for this compound across different assay conditions?
- Methodological Answer :
- Assay Standardization :
- pH Control : Carboxylic acid ionization (pKa ~4–5) affects solubility; use buffers (e.g., PBS at pH 7.4) to mimic physiological conditions.
- Solvent Compatibility : Avoid DMSO concentrations >1% to prevent cellular toxicity; validate with vehicle controls.
- Data Normalization :
- Express activity as % inhibition relative to positive/negative controls.
- Use ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .
- Mechanistic Studies : Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify assay-specific artifacts.
Q. How can regioselective functionalization of the furan ring be achieved to study structure-activity relationships (SAR)?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Use directing groups (e.g., methyl at C2) to favor substitution at C5 of the furan ring.
- Cross-Coupling Reactions : Employ Buchwald-Hartwig conditions for amine introduction or Sonogashira for alkyne functionalization.
- Analytical Validation : Confirm regiochemistry via NOESY NMR (e.g., proximity of substituents to the methyl group) or single-crystal XRD .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Metabolism Studies :
- Use liver microsomes (human/rat) with NADPH cofactors to assess oxidation pathways.
- Monitor furan ring oxidation (e.g., epoxide formation) via LC-MS/MS.
- Species Differences : Compare metabolic half-lives across species (e.g., mouse vs. human microsomes) to identify interspecific variability.
- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolite formation unambiguously .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer :
- Cell Lines : Use RAW 264.7 macrophages or THP-1 monocytes stimulated with LPS to measure cytokine suppression (e.g., TNF-α, IL-6 via ELISA).
- Mechanistic Probes : Inhibit COX-2 with NS-398 to isolate furan-dependent pathways.
- Dose-Response Curves : Test 0.1–100 µM concentrations; calculate EC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
